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molecular formula C14H13NO3 B1627745 Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate CAS No. 179626-26-7

Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate

Cat. No. B1627745
M. Wt: 243.26 g/mol
InChI Key: CKDQOLXPJHYYJB-UHFFFAOYSA-N
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Patent
US05994368

Procedure details

A mixture of 2-hydroxypryidine (2.40 g), ethyl 4-iodobenzoate (6.97 g), potassium carbonate (3.83 g) and copper (253 mg) in N,N-dimethylformamide (12 ml) was stirred for 4 hours at 175° C. under nitrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. To the residue was added ethyl acetate and 1N hydrochloric acid, the organic layer was washed with water, saturated sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated in vacuo to give ethyl 4-(2-oxo-1,2-dihydropyridin-1yl)benzoate (2.18 g) as brown powder.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
253 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.I[C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[Cu]>[O:1]=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
6.97 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
3.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper
Quantity
253 mg
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 hours at 175° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate and 1N hydrochloric acid
WASH
Type
WASH
Details
the organic layer was washed with water, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1N(C=CC=C1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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